molecular formula C13H17ClO3 B5985141 ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate

ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate

Cat. No. B5985141
M. Wt: 256.72 g/mol
InChI Key: QAEDYUPIQNVRSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate is a chemical compound that belongs to the family of phenoxyalkanoic acid herbicides. It is commonly known as 'mecoprop' and is widely used as a selective herbicide to control broadleaf weeds in various crops. The compound is known for its effectiveness in controlling weeds, and its low toxicity to humans and animals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate involves the inhibition of the plant enzyme acetyl-coenzyme A carboxylase (ACC). ACC is an essential enzyme in the biosynthesis of fatty acids, which are necessary for the growth and development of plants. By inhibiting ACC, the compound disrupts the biosynthesis of fatty acids, leading to the death of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate are primarily related to its herbicidal activity. The compound is selectively toxic to broadleaf weeds and has low toxicity to non-target plants, animals, and humans. The compound is rapidly metabolized and eliminated from the body, and does not accumulate in the environment.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate in lab experiments include its high efficacy in controlling broadleaf weeds, its low toxicity to non-target organisms, and its rapid metabolism and elimination from the body. The limitations of using the compound include its potential for environmental contamination and the need for proper handling and disposal.

Future Directions

Related to ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate include the development of new herbicidal compounds based on its structure and mode of action. Research is also needed to explore the potential use of the compound in the treatment of diseases such as cancer and Alzheimer's disease. The development of new formulations and delivery systems for the compound can also improve its efficacy and reduce its environmental impact. Finally, research is needed to understand the long-term effects of the compound on the environment and non-target organisms.

Synthesis Methods

The synthesis method of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate involves the reaction of 2-chloro-5-methylphenol with ethyl 2-bromoisobutyrate in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or tetrahydrofuran, and the product is obtained in high yield after purification.

Scientific Research Applications

Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate has been extensively studied for its use as a herbicide in various crops. It has been shown to be effective in controlling broadleaf weeds such as dandelion, clover, and chickweed. The compound has also been studied for its potential use in the treatment of certain diseases such as cancer and Alzheimer's disease. Research has shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can reduce the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-8-9(2)6-7-10(11)14/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEDYUPIQNVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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